molecular formula C27H41N2S+ B12549992 N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium CAS No. 142047-86-7

N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium

Cat. No.: B12549992
CAS No.: 142047-86-7
M. Wt: 425.7 g/mol
InChI Key: YXGBPEFZKDRIOZ-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium is a quaternary ammonium compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is notable for its structural complexity and potential utility in various scientific domains.

Properties

CAS No.

142047-86-7

Molecular Formula

C27H41N2S+

Molecular Weight

425.7 g/mol

IUPAC Name

trimethyl(12-phenothiazin-10-yldodecyl)azanium

InChI

InChI=1S/C27H41N2S/c1-29(2,3)23-17-11-9-7-5-4-6-8-10-16-22-28-24-18-12-14-20-26(24)30-27-21-15-13-19-25(27)28/h12-15,18-21H,4-11,16-17,22-23H2,1-3H3/q+1

InChI Key

YXGBPEFZKDRIOZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:

    Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.

    Temperature: Mild to moderate temperatures (25-80°C).

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:

    Raw Material Preparation: Purification of starting materials.

    Reaction: Conducting the quaternization reaction under controlled conditions.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-12-(10H-phenothiazin-10-yl)dodecan-1-aminium involves its interaction with biological membranes and proteins. The phenothiazine moiety can intercalate into lipid bilayers, disrupting membrane integrity and function. Additionally, the quaternary ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.

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